molecular formula C6H10O3 B1626810 Ethyl acetoacetate-2,4-13C2 CAS No. 77504-74-6

Ethyl acetoacetate-2,4-13C2

Cat. No. B1626810
CAS RN: 77504-74-6
M. Wt: 132.13 g/mol
InChI Key: XYIBRDXRRQCHLP-NDLBAUGKSA-N
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Description

Ethyl acetoacetate-2,4-13C2 is the ethyl ester of acetoacetic acid . It is a colorless liquid and is widely used as a chemical intermediate in the production of a wide variety of compounds .


Synthesis Analysis

Ethyl acetoacetate is an extremely useful molecule that can be used to make ketones and other molecules . The synthesis involves the Claisen condensation of ethyl acetate . Two moles of ethyl acetate condense to form one mole each of ethyl acetoacetate and ethanol .


Molecular Structure Analysis

The molecular structure of Ethyl acetoacetate-2,4-13C2 is represented by the linear formula: 13CH3CO13CH2CO2CH2CH3 .


Chemical Reactions Analysis

Ethyl acetoacetate is often used in the acetoacetic ester synthesis similar to diethyl malonate in the malonic ester synthesis or the Knoevenagel condensation . It is also subject to keto-enol tautomerism .


Physical And Chemical Properties Analysis

Ethyl acetoacetate-2,4-13C2 is a colorless liquid with a fruity odor . It has a refractive index of 1.419, a boiling point of 181 °C, a melting point of -43 °C, and a density of 1.045 g/mL at 25 °C .

Scientific Research Applications

Improving Biodiesel Properties

Ethyl acetoacetate has been studied as a potential bio-based diluent for improving the cold flow properties of biodiesel from waste cooking oil. The addition of ethyl acetoacetate was found to decrease the cold filter plugging point and pour point of biodiesel, indicating an improvement in its cold flow properties. This application is beneficial for biodiesel derived from sources with high saturated fatty acid content, which typically have poor cold flow properties. The findings suggest ethyl acetoacetate as an acceptable bio-based diluent for biodiesel application, fulfilling the ASTM D6751 standards for most parameters, including kinematic viscosity, acid value, and oxidative stability, with the exception of flash point at concentrations of 10vol% and above (Leichang Cao et al., 2014).

Catalysis and Organic Synthesis

Ethyl acetoacetate serves as a key reactant in enantioselective catalytic asymmetric hydrogenation reactions, evaluated in room temperature ionic liquids for its efficiency. This application showcases its role in producing compounds with high selectivity and facilitating easy recycling of the catalytic system (M. Berthod et al., 2004). Additionally, ethyl acetoacetate is utilized in metal-free arylation processes with hypervalent diaryliodonium salts, providing a clean and efficient method for synthesizing valuable compounds like antimalarial ELQ-300 under mild conditions (Andrii Monastyrskyi et al., 2015).

Antioxidant and Oxidative Stress Studies

Ethyl 2-methyl acetoacetate (EMA), a derivative of ethyl acetoacetate, has been identified as an allelochemical with inhibitory effects on the growth of the marine unicellular alga Phaeodactylum tricornutum. The study indicates that EMA exposure leads to oxidative damage and induces antioxidant responses in P. tricornutum, contributing to the understanding of EMA's inhibitory mechanism on algal growth and highlighting the oxidative stress and antioxidant defense mechanisms in marine organisms (Cuiyun Yang et al., 2011).

Safety And Hazards

Ethyl acetoacetate-2,4-13C2 is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or spray mist, and to use personal protective equipment .

Future Directions

Ethyl acetoacetate is a building block in organic synthesis . Its use in the acetoacetic ester synthesis and the Knoevenagel condensation suggests potential for further applications in the synthesis of a wide variety of compounds .

Relevant Papers The paper titled “The keto–enol tautomerization of ethyl acetoacetate in choline ionic liquids: the role of cation and anion in switching the tautomeric equilibrium” discusses the role of the explicit treatment of four different choline-based ionic liquids in the tautomeric equilibrium of ethyl acetoacetate .

properties

IUPAC Name

ethyl 3-oxo(2,4-13C2)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIBRDXRRQCHLP-NDLBAUGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[13CH2]C(=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480001
Record name Ethyl acetoacetate-2,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl acetoacetate-2,4-13C2

CAS RN

77504-74-6
Record name Ethyl acetoacetate-2,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77504-74-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G D'alessandro, G Sleiter - Journal of Labelled Compounds …, 1980 - Wiley Online Library
Starting from sodium acetate‐1‐ 13 C or ‐2‐ 13 C improved procedures for the preparation of ethyl acetoacetate‐2,4‐ 13 C 2 , ethyl acetoacetate‐1,3‐ 13 C 2 , ethyl acetoacetate‐2‐ 13 …
Y Nishina, K Sato, K Shiga, S Fujii… - The Journal of …, 1992 - academic.oup.com
Resonance Raman (RR) spectra of the complex of pig kidney medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA and of the purple complex formed upon the addition of …
Number of citations: 42 academic.oup.com
T Salomón, C Sibbersen, J Hansen, D Britz… - Cell chemical …, 2017 - cell.com
The α-oxoaldehyde methylglyoxal is a ubiquitous and highly reactive metabolite known to be involved in aging- and diabetes-related diseases. If not detoxified by the endogenous …
Number of citations: 30 www.cell.com
CT Liu, Y Tang - 2020 - … .s3.amazonaws.com
Pyridoxal phosphate (PLP)-dependent enzymes can catalyze various transformations of L-amino acids at α, β and γ positions. These versatile enzymes are prominently involved in the …
K Tishinov - 2015 - edoc.unibas.ch
A variety of nucleic acid substrates were catalytically alkylated with rhodium(II) and copper(I)-carbenoids generated from diazocarbonyl compounds. The alkylation took place via an NH …
Number of citations: 3 edoc.unibas.ch

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